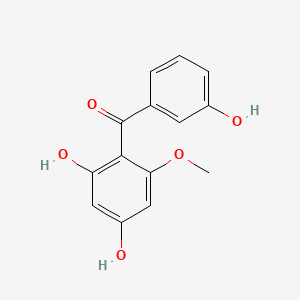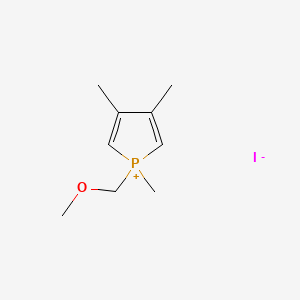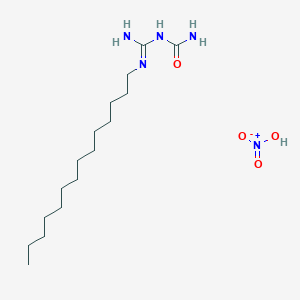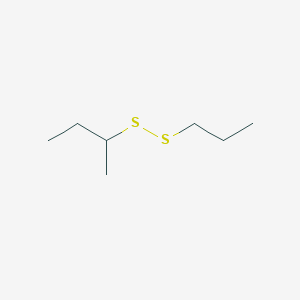
Disulfide, 1-methylpropyl propyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disulfide, 1-methylpropyl propyl, also known as methyl propyl disulfide, is an organic compound with the molecular formula C4H10S2. It is a member of the disulfide family, characterized by the presence of a sulfur-sulfur bond. This compound is known for its distinctive odor and is commonly found in various natural sources, including certain plants and foods.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disulfide, 1-methylpropyl propyl, typically involves the reaction of propyl mercaptan with methyl mercaptan in the presence of an oxidizing agent. The reaction can be represented as follows:
2CH3CH2CH2SH+CH3SH→CH3CH2CH2S-SCH3CH2CH3+H2O
Industrial Production Methods
Industrial production of this compound, often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process typically includes the following steps:
Feed Preparation: Mixing of propyl mercaptan and methyl mercaptan.
Oxidation: Introduction of an oxidizing agent, such as hydrogen peroxide, to facilitate the formation of the disulfide bond.
Separation: Separation of the desired product from by-products and unreacted starting materials using distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Disulfide, 1-methylpropyl propyl, undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the disulfide bond is cleaved and replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of substituted disulfides or thiols.
Applications De Recherche Scientifique
Disulfide, 1-methylpropyl propyl, has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying disulfide bond formation and cleavage.
Biology: Investigated for its role in biological systems, particularly in the formation and reduction of disulfide bonds in proteins.
Medicine: Explored for its potential therapeutic applications, including as an antioxidant and in the development of drugs targeting disulfide bonds in proteins.
Industry: Used in the production of flavors and fragrances, as well as in the synthesis of other sulfur-containing compounds.
Mécanisme D'action
The mechanism of action of disulfide, 1-methylpropyl propyl, involves the formation and cleavage of the disulfide bond. In biological systems, disulfide bonds play a crucial role in the stabilization of protein structures. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds. This interaction can affect protein folding, stability, and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Disulfide, dipropyl: Similar structure but with two propyl groups instead of one methyl and one propyl group.
Disulfide, methyl ethyl: Contains a methyl and an ethyl group instead of a methyl and a propyl group.
Disulfide, methyl butyl: Contains a methyl and a butyl group instead of a methyl and a propyl group.
Uniqueness
Disulfide, 1-methylpropyl propyl, is unique due to its specific combination of a methyl and a propyl group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
59849-54-6 |
|---|---|
Formule moléculaire |
C7H16S2 |
Poids moléculaire |
164.3 g/mol |
Nom IUPAC |
2-(propyldisulfanyl)butane |
InChI |
InChI=1S/C7H16S2/c1-4-6-8-9-7(3)5-2/h7H,4-6H2,1-3H3 |
Clé InChI |
KHTNPVYWCGRQEA-UHFFFAOYSA-N |
SMILES canonique |
CCCSSC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



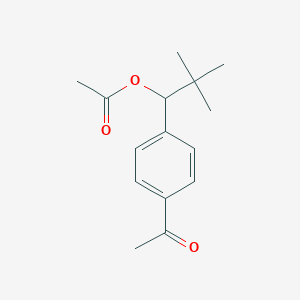
![Benzoic acid, 2-[[(2-nitrophenyl)methylene]amino]-, methyl ester](/img/structure/B14594973.png)



![2-[(2,4-Dinitrophenyl)methyl]-1-methyl-1H-benzimidazole](/img/structure/B14595010.png)
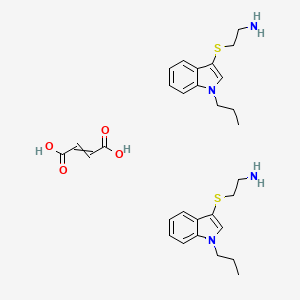
![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate](/img/structure/B14595020.png)

